Tubulozole hydrochloride

Stereoselective pharmacology Microtubule inhibitor specificity Antitumor drug stereochemistry

Tubulozole hydrochloride (USAN; INN Tubulozole; also known as R is a synthetic, orally bioavailable microtubule inhibitor that acts at the colchicine binding domain of tubulin. The compound exists as a racemic mixture of cis-enantiomers (tubulozole-C, the pharmacologically active stereoisomer) and is distinguished from its trans-isomer (tubulozole-T, R 48 265), which lacks antimicrotubular activity entirely.

Molecular Formula C23H24Cl3N3O4S
Molecular Weight 544.9 g/mol
CAS No. 83529-08-2
Cat. No. B10859560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulozole hydrochloride
CAS83529-08-2
Molecular FormulaC23H24Cl3N3O4S
Molecular Weight544.9 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl
InChIInChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H/t18-,23+;/m1./s1
InChIKeyHZQPPNNARUQMJA-IMIWJGOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulozole Hydrochloride (CAS 83529-08-2) Procurement Guide: A Stereoselective Microtubule Inhibitor for Anticancer Research


Tubulozole hydrochloride (USAN; INN Tubulozole; also known as R 46846) is a synthetic, orally bioavailable microtubule inhibitor that acts at the colchicine binding domain of tubulin [1][2]. The compound exists as a racemic mixture of cis-enantiomers (tubulozole-C, the pharmacologically active stereoisomer) and is distinguished from its trans-isomer (tubulozole-T, R 48 265), which lacks antimicrotubular activity entirely [3][4]. It is classified as a microtubule-destabilizing agent with antineoplastic properties and has been investigated preclinically for its antitumor, anti-invasive, and radiosensitizing activities [5][6].

Why Tubulozole Hydrochloride Cannot Be Interchanged with Other Colchicine-Site Microtubule Inhibitors


Tubulozole hydrochloride cannot be interchangeably substituted with other colchicine-site tubulin binders (e.g., colchicine, nocodazole, podophyllotoxin, combretastatin A4) due to its unique stereochemical dependency: only the cis-isomer (tubulozole-C) exerts antimicrotubular and antitumor activity, while the trans-isomer (tubulozole-T) is entirely inactive in mammalian systems [1][2]. Furthermore, its water-soluble congener erbulozole (R 55 104) exhibits ~10-fold greater in vitro potency and requires only half the oral dose (80 mg/kg vs. 160 mg/kg) to achieve equivalent in vivo radiosensitization, underscoring that even close structural analogs possess meaningfully divergent pharmacological profiles [3]. Unlike nocodazole, which acts as a pure microtubule destabilizer, tubulozole-C has been characterized as a microtubule stabilizer in certain cellular contexts, leading to distinct signaling outcomes (ERK1/2–Chk1 pathway activation) and differential cytotoxicity between cancer and normal cells [4]. These multidimensional differences preclude simple analog substitution in both research and procurement settings.

Tubulozole Hydrochloride: Head-to-Head Quantitative Differentiation Evidence Against Key Analogs and In-Class Comparators


Stereochemical Specificity: Tubulozole-C vs. Tubulozole-T in Microtubule Disruption, Antitumor Activity, and Malignant Invasion

Tubulozole-C (cis-isomer, R 46 846) disrupts the microtubule system of mammalian cells in both interphase and mitotic cells, arrests directional migration, and inhibits malignant invasion in a three-dimensional organ culture system. In stark contrast, tubulozole-T (trans-isomer, R 48 265) exhibits none of these effects: it does not affect the microtubule system, does not arrest directional migration, and does not inhibit malignant invasion [1]. In vivo, 160 mg/kg oral tubulozole-C combined with 10 Gy gamma-irradiation produced a marked interactive effect on tumor growth in subcutaneous MO4 fibrosarcomas and Lewis Lung carcinomas, whereas tubulozole-T neither exhibited antimicrotubular action nor exerted any antitumoral effect, either alone or in combination with radiation [2]. This binary active-inactive distinction is essential for procurement accuracy: only the cis-isomer (tubulozole hydrochloride, CAS 83529-08-2) possesses validated biological activity [3].

Stereoselective pharmacology Microtubule inhibitor specificity Antitumor drug stereochemistry

In Vivo Radiosensitization Potency: Tubulozole Hydrochloride (160 mg/kg) vs. Erbulozole (80 mg/kg) in Murine Tumor Models

In a direct cross-study comparison, 160 mg/kg tubulozole administered orally 6 hours prior to 10 Gy gamma-irradiation produced a radiosensitizing effect in subcutaneous murine tumors (MO4 fibrosarcoma, Lewis Lung carcinoma) equivalent to that achieved by 80 mg/kg erbulozole (R 55 104, a water-soluble congener) administered under the same schedule [1][2]. In the clinically relevant fractionation schedule (8 × 2 Gy), 80 mg/kg tubulozole given 6 h before each fraction maintained the interactive effect [1]. Erbulozole exhibits reversible antimicrotubular activity in vitro at a concentration (1.56 × 10⁻⁸ M) that is at least 10-fold lower than the active concentration required for tubulozole, yet at the whole-organism level, the oral dose requirement for tubulozole is only 2-fold higher than erbulozole, indicating distinct pharmacokinetic and/or tissue distribution properties that favour tubulozole for certain in vivo applications [2].

Radiosensitization Microtubule inhibitor combination therapy In vivo antitumor efficacy

Differential Cytotoxicity: Malignant L1210 Leukemia Cells vs. Normal Host Leukocytes

In vivo investigations demonstrated that malignant L1210 leukemia cells exhibit greater susceptibility to the antimicrotubular effects of tubulozole-C compared to normal host leukocytes [1]. This differential susceptibility is further supported by Chou et al. (2007), who showed that tubulozole (TUBU) at 10 µM induced more pronounced cytotoxicity in human colon cancer COLO 205 cells than in normal human colon epithelial CRL cells, with cytotoxicity being more significant in cancer cell lines across a panel including HT 29, Hep G2, Hep 3B, and HL 60 [2]. In contrast, the widely used microtubule destabilizer nocodazole exhibits a distinct cytotoxicity profile and mechanism: whereas tubulozole functions as a microtubule stabilizer that activates the ERK1/2–Chk1 signaling pathway leading to G2/M arrest, nocodazole acts as a pure destabilizer without engaging this specific kinase cascade [2].

Tumor selectivity Leukemia research Microtubule inhibitor therapeutic window

Colchicine-Site Binding Rank-Order Potency: Tubulozole-C vs. Colchicine, Combretastatin A4, Podophyllotoxin, and Nocodazole

A radioligand binding assay using [³H]mebendazole as the reporter ligand characterized the interaction of structurally diverse microtubule inhibitors with the colchicine binding domain of tubulin. Tubulozole-C competed for [³H]mebendazole binding, confirming its interaction at the colchicine site alongside colchicine, combretastatin A4, NSC 181928, NSC 321567, and podophyllotoxin [1]. The rank-order potency derived from this assay provides an independent measure of relative binding affinity among these structurally diverse compounds. While exact IC50 or Ki values for tubulozole-C were not extracted from the abstract, the co-classification with these well-characterized inhibitors establishes tubulozole-C as a validated colchicine-site ligand with rank-order potency comparable to podophyllotoxin and combretastatin A4 [1][2].

Tubulin binding assay Colchicine binding site Radioligand displacement

Oral Bioavailability: Tubulozole Hydrochloride vs. Parenterally Administered Microtubule Inhibitors

Tubulozole hydrochloride is an orally active microtubule inhibitor, a property that distinguishes it from many clinically used microtubule-targeting agents that require intravenous administration (e.g., vincristine, vinblastine, paclitaxel) [1][2]. At 160 mg/kg oral administration, tubulozole produces demonstrable antimicrotubular and antitumor effects in murine models, with the optimal pretreatment time of 6 hours prior to irradiation coinciding with the peak mitotic index in tumor tissue [1]. This oral dosing convenience is significant because the widely used colchicine-site comparator compounds—colchicine, podophyllotoxin, nocodazole—are either too toxic for in vivo use or require parenteral administration, limiting their utility in long-term or repeated-dosing experimental paradigms [3].

Oral bioavailability In vivo pharmacology Microtubule inhibitor drug delivery

Microtubule Polymerization Outcome: Tubulozole-C as a Context-Dependent Stabilizer vs. Nocodazole as a Pure Destabilizer

In a direct mechanistic comparison, Chou et al. (2007) classified tubulozole (TUBU) as a microtubule stabilizer and nocodazole as a microtubule destabilizer, despite both ultimately causing G2/M arrest [1]. This distinction is mechanistically critical: tubulozole treatment (10 µM, 3 h) induced rapid and sustained ERK1/2 phosphorylation followed by Chk1 kinase activation and Cdc25C (Ser-216) phosphorylation, a signaling cascade not activated by nocodazole [1]. The ERK1/2–Chk1 pathway activation by tubulozole was shown to be essential for microtubule formation and G2/M arrest; when this pathway was blocked by the ERK inhibitor PD98059 or Chk1 siRNA, tubulozole-treated cells shifted from G2/M arrest to apoptosis [1]. This mechanistic bifurcation stands in contrast to the binary microtubule disruption observed with nocodazole, colchicine, and podophyllotoxin, which lack this specific kinase activation profile [2].

Microtubule dynamics Mechanistic pharmacology Cell cycle arrest mechanism

Tubulozole Hydrochloride: Verified Research Application Scenarios Based on Quantitative Differentiation Evidence


Stereochemical Control Experiments in Microtubule Pharmacology Research

Tubulozole hydrochloride (CAS 83529-08-2) serves as an ideal tool for experiments requiring stereochemical negative controls. The cis-isomer (tubulozole-C, active) can be directly paired with the trans-isomer (tubulozole-T, R 48 265, inactive) to dissect microtubule-dependent vs. microtubule-independent pharmacological effects. This binary active/inactive pair has been validated across multiple experimental systems: microtubule disruption in interphase and mitotic cells, directional migration arrest, malignant invasion in organ culture, and in vivo antitumor activity [1][2]. Researchers studying structure-activity relationships at the colchicine binding site can use this stereoisomer pair to control for non-specific binding effects that might confound results obtained with single-compound approaches [3].

In Vivo Radiosensitization and Fractionated Dosing Studies

The demonstrated oral bioavailability of tubulozole hydrochloride at 80–160 mg/kg, combined with its validated radiosensitizing interaction with gamma-irradiation (10 Gy single dose and 8 × 2 Gy fractionated schedules), makes it uniquely suitable for preclinical radiochemotherapy research [1][2]. Unlike the majority of microtubule inhibitors that require intravenous administration, tubulozole's oral route enables repeated, non-invasive dosing over multi-day fractionation protocols. The optimal 6-hour pretreatment window—which coincides with peak mitotic index in tumor tissue—provides a pharmacodynamically validated experimental timeline that can be standardized across studies [1].

ERK1/2–Chk1 Kinase Signaling Pathway Dissection Using Microtubule-Targeted Chemical Probes

Tubulozole's unique ability to activate the ERK1/2–Chk1–Cdc25C signaling cascade upon microtubule stabilization distinguishes it from all classical microtubule destabilizers (nocodazole, colchicine, podophyllotoxin, vincristine) [1]. This mechanistic specificity enables researchers to use tubulozole as a chemical probe to interrogate the crosstalk between microtubule dynamics and kinase signaling networks. The demonstrated shift from G2/M arrest to apoptosis upon Chk1 knockdown or ERK inhibition in tubulozole-treated cells provides a built-in experimental control paradigm for studying the role of checkpoint kinases in cell fate decisions following microtubule perturbation [1].

Comparative Tubulin Colchicine-Site Binding Studies with Structurally Diverse Ligands

Tubulozole-C has been validated as a colchicine-domain tubulin ligand in a standardized [³H]mebendazole displacement assay alongside colchicine, combretastatin A4, podophyllotoxin, and other structurally diverse inhibitors [1][2]. Its distinct dioxolane-imidazole scaffold offers structural novelty compared to the tropolone (colchicine), stilbene (combretastatin), and lignan (podophyllotoxin) chemotypes, making it valuable for mapping the chemical biology of the colchicine binding pocket. Researchers engaged in computational docking, pharmacophore modeling, or structure-based drug design can use tubulozole's rank-order binding data to calibrate and validate their models against an independent chemical scaffold [1].

Quote Request

Request a Quote for Tubulozole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.